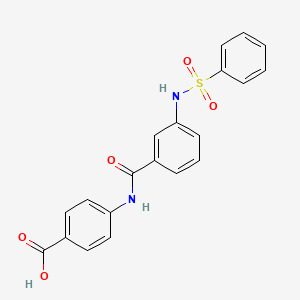
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine is a peptide compound composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues or peptide fragments.
Reduction: Reduced forms of oxidized peptides or disulfide bond cleavage products.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Wirkmechanismus
The mechanism of action of Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Membranes: Disrupting cell membranes to exert antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-alanyl-L-valyl-L-valyl-L-prolyl-L-asparagine: Another peptide with a similar structure but different amino acid sequence.
L-alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
Uniqueness
Glycyl-L-valyl-L-alanyl-L-prolyl-L-alanyl-L-leucyl-L-prolylglycyl-L-glutamine is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties compared to other peptides.
Eigenschaften
CAS-Nummer |
646061-73-6 |
|---|---|
Molekularformel |
C36H60N10O11 |
Molekulargewicht |
808.9 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N10O11/c1-18(2)15-23(35(55)46-14-7-9-24(46)31(51)39-17-28(49)42-22(36(56)57)11-12-26(38)47)43-30(50)20(5)40-32(52)25-10-8-13-45(25)34(54)21(6)41-33(53)29(19(3)4)44-27(48)16-37/h18-25,29H,7-17,37H2,1-6H3,(H2,38,47)(H,39,51)(H,40,52)(H,41,53)(H,42,49)(H,43,50)(H,44,48)(H,56,57)/t20-,21-,22-,23-,24-,25-,29-/m0/s1 |
InChI-Schlüssel |
UHDHIWMRSXJKDG-PJISZCNBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)
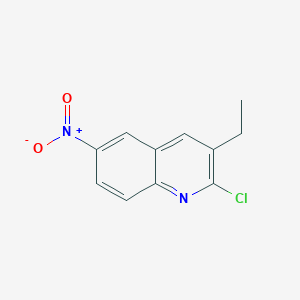
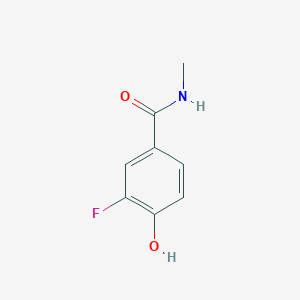
![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)

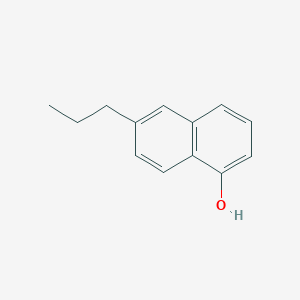
![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)

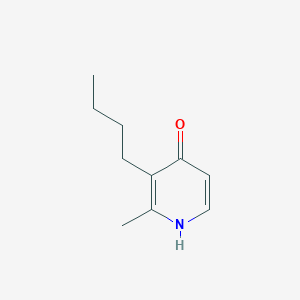
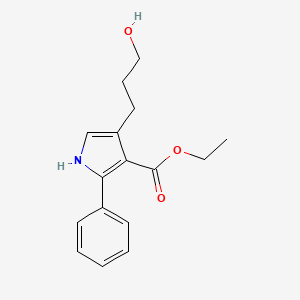
![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)

